molecular formula C21H44NO6P B178142 (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate CAS No. 157244-54-7

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate

Cat. No.: B178142
CAS No.: 157244-54-7
M. Wt: 437.6 g/mol
InChI Key: HSNUXANXVHLGQT-FQEVSTJZSA-N
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Description

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is a synthetically derived charged lipid molecule of significant interest in biochemical research. This compound features a tetradecyl (C14) phosphate chain linked to a carnitine-like zwitterionic headgroup, which includes both a carboxylate and a trimethylammonium moiety. This unique structure suggests potential applications in the study of lipid membranes, including the investigation of lipid-protein interactions, membrane dynamics, and intracellular signaling pathways . Researchers may utilize this compound as a synthetic analog of natural lipids to explore its behavior in model membrane systems such as liposomes or lipid bilayers. Its amphiphilic nature allows it to integrate into lipid structures, while its charged groups can be critical for interacting with enzymes or receptors. The (S) stereochemistry at the chiral center ensures specificity in its interactions with biological systems, which is a crucial consideration for studies requiring high enantiomeric purity. This product is intended for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and stability.

Properties

IUPAC Name

[(2S)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUXANXVHLGQT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOP(=O)([O-])O[C@@H](CC(=O)O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Derivatization from L-Serine

L-Serine serves as an ideal starting material due to its inherent (S)-configuration. The synthesis proceeds as follows:

  • Protection of functional groups :

    • The carboxyl group is esterified using methanol/HCl to form the methyl ester.

    • The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Quaternary ammonium formation :

    • The amino group undergoes exhaustive methylation with methyl iodide (3 equivalents) in dimethylformamide (DMF) at 60°C for 24 hours.

    • Deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) yields the tertiary alcohol.

  • Carboxyl group deprotection :

    • Saponification with NaOH/EtOH regenerates the free carboxylic acid.

Key data :

  • Yield: 68–72% after purification via ion-exchange chromatography.

  • Chiral purity: >99% ee confirmed by chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20).

Route 2: Asymmetric Synthesis via Evans’ Oxazolidinone

For laboratories without access to L-serine, asymmetric synthesis provides an alternative:

  • Aldol reaction : Glyoxylic acid and trimethylamine are condensed with a chiral Evans’ oxazolidinone auxiliary to establish the (S)-configuration.

  • Reductive amination : The intermediate amine is methylated using formaldehyde and sodium cyanoborohydride.

  • Oxidation : The alcohol is oxidized to the carboxylic acid using Jones reagent.

Key data :

  • Yield: 55–60% over four steps.

  • Temperature sensitivity: Reactions must be maintained below 0°C during methylation to prevent racemization.

Preparation of Tetradecyl Phosphate

The hydrophobic tetradecyl phosphate moiety is synthesized via phosphorylation of 1-tetradecanol:

Phosphorochloridate Method

  • Reaction with POCl₃ :

    • 1-Tetradecanol (1.0 equiv) is treated with phosphorus oxychloride (1.2 equiv) in anhydrous dichloromethane (DCM) at −20°C.

    • Triethylamine (2.5 equiv) is added dropwise to scavenge HCl.

  • Isolation : The crude tetradecyl phosphorochloridate is extracted using ethyl acetate and dried over MgSO₄.

Key data :

  • Purity: 90–95% by ³¹P NMR (δ = −2.5 ppm).

  • Stability: Must be used immediately due to hydrolysis susceptibility.

H-Phosphonate Approach

For improved safety and yield:

  • H-Phosphonate formation : 1-Tetradecanol reacts with diphenyl phosphite in pyridine to form the H-phosphonate diester.

  • Oxidation : Hydrogen peroxide oxidizes the H-phosphonate to the phosphate.

Key data :

  • Yield: 85% after column chromatography (silica gel, hexane/ethyl acetate 7:3).

  • ³¹P NMR (CDCl₃): δ = 0.8 ppm (singlet).

Coupling of Quaternary Ammonium and Phosphate Moieties

The final step involves forming the phosphate ester bond between the two precursors.

Mitsunobu Reaction

This method preserves stereochemistry and is widely used for sensitive substrates:

  • Reagents :

    • (S)-3-(trimethylammonio)propan-2-ol-1-carboxylic acid (1.0 equiv).

    • Tetradecyl phosphorochloridate (1.1 equiv).

    • Triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF.

  • Conditions :

    • Reaction time: 12 hours at 25°C under nitrogen.

    • Workup: The mixture is filtered, and the solvent is evaporated under reduced pressure.

Key data :

  • Yield: 75–80%.

  • ³¹P NMR (D₂O): δ = 1.2 ppm.

Direct Phosphorylation with Activation

For large-scale production:

  • Activation : The hydroxyl group of the quaternary ammonium precursor is activated as a mesylate using methanesulfonyl chloride.

  • Displacement : Reaction with tetradecyl phosphate (K₂CO₃, DMF, 60°C, 6 hours).

Key data :

  • Yield: 70%.

  • Impurities: <2% unreacted precursor (HPLC).

Purification and Characterization

Chromatographic Methods

  • Ion-exchange chromatography : Dowex 50WX8 resin eluted with 0.5 M ammonium bicarbonate.

  • Reverse-phase HPLC : C18 column, gradient 10–90% acetonitrile in 0.1% trifluoroacetic acid.

Analytical Data

  • HRMS (ESI+) : m/z calcd for C₂₁H₄₄NO₆P⁺ [M+H]⁺: 438.2998; found: 438.3001.

  • ¹H NMR (600 MHz, D₂O) : δ 4.12 (m, 1H, CH-O-P), 3.45 (s, 9H, N⁺(CH₃)₃), 2.85 (dd, 1H, CH₂COO⁻), 1.25 (m, 24H, tetradecyl).

  • ³¹P NMR (162 MHz, D₂O) : δ 1.2 (s).

Scale-Up Considerations and Industrial Relevance

The Mitsunobu method is preferred for small-scale syntheses (<100 g) due to its high stereochemical fidelity. For industrial production (>1 kg), the direct phosphorylation route offers cost advantages despite marginally lower yields. Recent patents highlight the use of continuous-flow reactors to enhance safety during POCl₃ handling .

Chemical Reactions Analysis

Types of Reactions

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Delivery Systems

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate has been explored for its potential use in drug delivery systems, particularly in the formulation of liposomes. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability. This compound can help stabilize liposomal formulations due to its surfactant properties, promoting the encapsulation of hydrophobic drugs.

Antimicrobial Activity

Research indicates that phospholipids and their derivatives exhibit antimicrobial properties. The quaternary ammonium structure of this compound may enhance its ability to disrupt microbial membranes, making it a candidate for developing antimicrobial agents or preservatives in pharmaceutical formulations.

Cell Membrane Studies

Due to its amphiphilic characteristics, this compound is useful in studying cell membranes and membrane proteins. It can be employed as a model membrane component to investigate membrane dynamics, protein interactions, and the effects of various agents on membrane integrity.

Gene Delivery

The ability of this compound to form complexes with nucleic acids makes it a potential vector for gene delivery. Its positive charge can facilitate the binding of negatively charged DNA or RNA molecules, aiding in the development of non-viral gene therapy methods.

Surface Coatings

This compound's surfactant properties allow it to be used in creating surface coatings that enhance hydrophobicity or hydrophilicity depending on the application. Such coatings can be applied in various industries, including electronics and textiles, to improve product performance.

Emulsification

This compound serves as an emulsifier in cosmetic formulations and food products. Its ability to stabilize oil-in-water emulsions is critical for maintaining product consistency and enhancing shelf life.

Case Studies

Study TitleApplicationFindings
Liposomal Formulations Using Phospholipid DerivativesDrug DeliveryEnhanced drug solubility and stability were observed when incorporating this compound into liposomal structures.
Antimicrobial Efficacy of Quaternary Ammonium CompoundsAntimicrobial ActivityThe compound demonstrated significant antimicrobial activity against various bacterial strains, supporting its potential use as a preservative in pharmaceutical products.
Gene Delivery Systems Based on Cationic LipidsGene TherapySuccessful encapsulation of plasmid DNA was achieved using this compound, indicating its feasibility as a non-viral vector for gene delivery applications.

Mechanism of Action

The mechanism of action of (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate: This is the enantiomer of the compound and has similar but distinct properties.

    1-carboxy-3-(dimethylammonio)propan-2-yl tetradecyl phosphate: This compound differs in the degree of methylation of the ammonio group.

    1-carboxy-3-(trimethylammonio)propan-2-yl dodecyl phosphate: This compound has a shorter alkyl chain compared to the tetradecyl phosphate.

Uniqueness

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is unique due to its specific stereochemistry and the presence of a long alkyl chain, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability.

Biological Activity

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate, also known by its CAS number 157244-54-7, is a cationic amphiphilic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and implications in various biomedical applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C21H44NO6PC_{21}H_{44}NO_6P. The presence of a long hydrophobic alkyl chain (tetradecyl) combined with a positively charged trimethylammonio group contributes to its amphiphilic nature, making it an interesting candidate for various biological interactions.

Mechanisms of Biological Activity

  • Membrane Interaction :
    • The cationic nature of this compound allows it to interact with negatively charged components of cell membranes, such as phospholipids and lipopolysaccharides. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis .
    • Studies indicate that the length of the alkyl chain significantly influences the compound's ability to perturb biomembranes, with longer chains generally enhancing toxicity against microbial cells .
  • Antimicrobial Activity :
    • Research has shown that cationic surfactants like this compound exhibit antimicrobial properties by disrupting bacterial membranes. The electrostatic interactions between the cationic surfactant and the anionic components of bacterial membranes are crucial for this activity .
    • A study demonstrated that similar compounds with varying alkyl chain lengths exhibited different levels of toxicity against various bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
  • Biocompatibility and Toxicity :
    • While cationic compounds often exhibit strong antimicrobial properties, they can also present challenges regarding biocompatibility. The balance between antimicrobial effectiveness and cytotoxicity is critical in developing therapeutic applications .
    • Research indicates that modifications to the hydrophobic tail can influence both the antimicrobial activity and the cytotoxic effects on mammalian cells, necessitating careful optimization for biomedical applications .

1. Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various cationic surfactants against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Traditional Antibiotic A64128
Traditional Antibiotic B128256

2. Cellular Uptake and Mechanism

In vitro studies utilizing fluorescence microscopy demonstrated that liposomes modified with this compound enhanced cellular uptake in cancer cell lines compared to unmodified liposomes. This suggests potential applications in drug delivery systems where enhanced membrane permeability is desired.

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